![molecular formula C22H28N2O7S2 B2458614 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-13-4](/img/structure/B2458614.png)
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C15H21NO6S . It has an average mass of 343.395 Da and a monoisotopic mass of 343.108948 Da .
Molecular Structure Analysis
While specific molecular structure analysis for “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is not available, studies on similar spiro compounds provide insights. For example, a study on the stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-glucose discussed the unique structural properties of spiro compounds . Another study on the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4,5]decanes provided insights into the molecular structure of spiro[4,5]decanes .Scientific Research Applications
Antifibrinolytic Agent for Hemorrhage Prevention and Treatment
CM-352 is a potent preclinical candidate that inhibits fibrinolysis. It outperforms existing antifibrinolytics like tranexamic acid (TXA) and aprotinin. In functional assays, CM-352 effectively prevents clot dissolution in human whole blood. Notably, it significantly reduces blood loss during liver hepatectomy, making it a promising agent for acute bleeding management .
Matrix Metalloproteinase (MMP) Inhibition
CM-352 targets MMPs, which play a role in thrombus dissolution. By inhibiting MMPs, it defines a new class of antihemorrhagic agents without interfering with normal hemostatic function. This unique mechanism of action sets it apart from traditional antifibrinolytics .
Preventing Hyperfibrinolysis in Trauma Patients
Given that hyperfibrinolysis contributes to major bleeding events, CM-352’s ability to delay fibrinolysis is crucial. Trauma patients, especially those requiring massive blood transfusions, could benefit from its antifibrinolytic properties .
Liver Surgery and Reduced Blood Loss
CM-352’s effectiveness in reducing blood loss during liver hepatectomy suggests its potential application in surgical procedures. Unlike TXA and aprotinin, which had no effect, CM-352 enhances clot stability and minimizes bleeding risk .
Off-Target Selectivity Profiling
To ensure safety, CM-352 underwent off-target selectivity profiling. It showed minimal inhibition against a panel of 84 different protein targets with metal-binding sites, indicating specificity for MMPs .
Piperidine Derivatives and Novel Mechanisms
CM-352’s structure contains a piperidine ring, which is intriguing due to its diverse biological activities. The process leading to CM-352 involves esters of 3-oxocarboxylic acid and a previously unknown isomer of 3,4,5,6-tetrahydropyridine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-17-4-6-18(7-5-17)33(27,28)24-14-15-31-22(24)10-12-23(13-11-22)32(25,26)19-8-9-20(29-2)21(16-19)30-3/h4-9,16H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXASAURWBKLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.